molecular formula C10H7Br2NO B13842407 3,6-dibromo-4-methylquinolin-2(1H)-one

3,6-dibromo-4-methylquinolin-2(1H)-one

Cat. No.: B13842407
M. Wt: 316.98 g/mol
InChI Key: QKKHFRWUIRIBEI-UHFFFAOYSA-N
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Description

3,6-dibromo-4-methylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dibromo-4-methylquinolin-2(1H)-one typically involves the bromination of 4-methylquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-dibromo-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,6-dibromo-4-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinolin-2(1H)-one: Lacks the bromine substituents, which can affect its reactivity and biological activity.

    3,6-dichloro-4-methylquinolin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

    3,6-dibromoquinolin-2(1H)-one: Lacks the methyl group, which can influence its solubility and reactivity.

Uniqueness

3,6-dibromo-4-methylquinolin-2(1H)-one is unique due to the presence of both bromine atoms and a methyl group, which can significantly impact its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

3,6-dibromo-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H7Br2NO/c1-5-7-4-6(11)2-3-8(7)13-10(14)9(5)12/h2-4H,1H3,(H,13,14)

InChI Key

QKKHFRWUIRIBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1C=C(C=C2)Br)Br

Origin of Product

United States

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